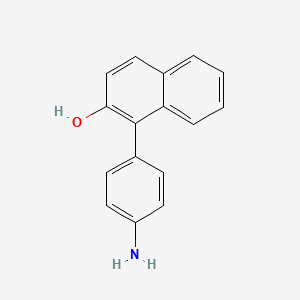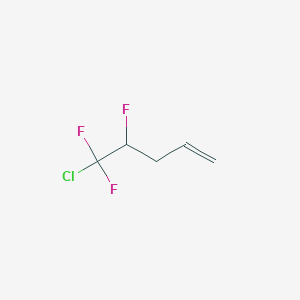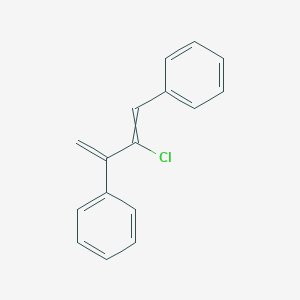
1,1'-(2-Chlorobuta-1,3-diene-1,3-diyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-chlorobutadiene involves several steps:
Chemical Reactions Analysis
2-chlorobutadiene undergoes various chemical reactions:
Polymerization: It polymerizes by 1,4-addition to form polychloroprene.
Substitution: It can undergo substitution reactions with various nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common.
Scientific Research Applications
2-chlorobutadiene has several applications in scientific research:
Chemistry: It is used as a monomer in the production of synthetic rubber.
Biology: It is studied for its potential effects on biological systems.
Medicine: Research is ongoing to explore its potential medical applications.
Industry: It is used in the production of various industrial products, including adhesives and coatings.
Mechanism of Action
The primary mechanism of action for 2-chlorobutadiene involves its polymerization to form polychloroprene. This process involves the 1,4-addition of the monomer units, leading to the formation of a polymer chain . The molecular targets and pathways involved in this process are primarily related to the chemical reactivity of the compound’s double bonds .
Comparison with Similar Compounds
2-chlorobutadiene is similar to other chlorinated butadienes, such as:
1,3-Butadiene: A simple diene used in the production of synthetic rubber.
2,3-Dichlorobutadiene: A more chlorinated version used in specialized neoprene rubbers.
Vinyl Chloride: Another chlorinated compound used in the production of polyvinyl chloride (PVC).
2-chlorobutadiene is unique due to its specific reactivity and applications in the production of neoprene .
Properties
CAS No. |
88069-87-8 |
|---|---|
Molecular Formula |
C16H13Cl |
Molecular Weight |
240.72 g/mol |
IUPAC Name |
(2-chloro-3-phenylbuta-1,3-dienyl)benzene |
InChI |
InChI=1S/C16H13Cl/c1-13(15-10-6-3-7-11-15)16(17)12-14-8-4-2-5-9-14/h2-12H,1H2 |
InChI Key |
LJBOLRABHDIPSC-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1)C(=CC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


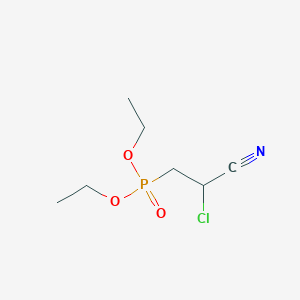
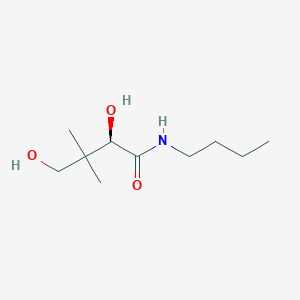
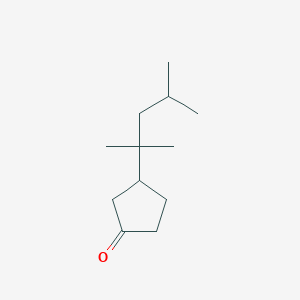
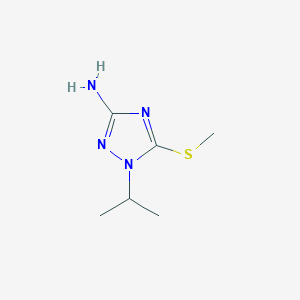
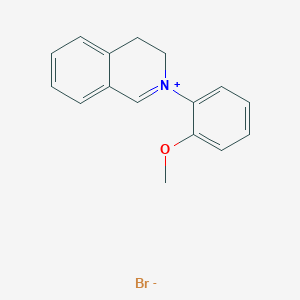
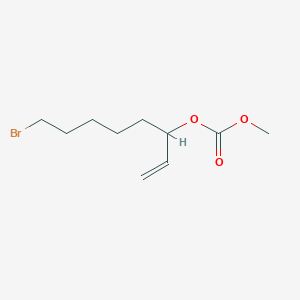
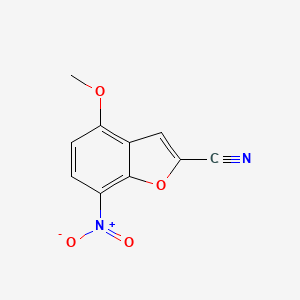
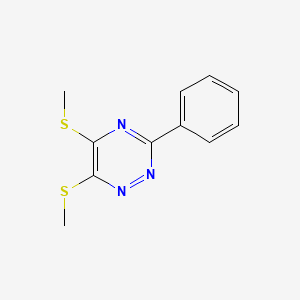

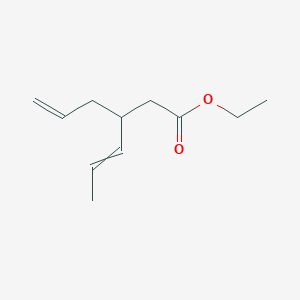

![3-(4-Bromophenyl)-1-{4-[methyl(phenyl)amino]phenyl}prop-2-en-1-one](/img/structure/B14392091.png)
